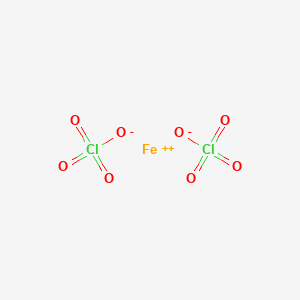![molecular formula C12H20N2O2S B077587 N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide CAS No. 10256-77-6](/img/structure/B77587.png)
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylaminopropyl group attached to a p-toluenesulfonamide moiety, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of p-toluenesulfonyl chloride with 3-dimethylaminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.
Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Imines and Enamines: Formed through condensation reactions
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide involves its ability to form stable intermediates with various functional groups. The dimethylaminopropyl group acts as a nucleophile, facilitating the formation of covalent bonds with electrophilic centers. This property is exploited in the synthesis of complex molecules and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for amide bond formation.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used in peptide synthesis.
N-Hydroxysuccinimide (NHS): Often used in combination with carbodiimides for the activation of carboxyl groups.
Uniqueness
N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
10256-77-6 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
InChI Key |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Key on ui other cas no. |
10256-77-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














